Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-3-phenylurea

enzyme inhibition prenyltransferase structure-activity relationship

1-Benzyl-3-phenylurea (N-benzyl-N′-phenylurea; NSC is an unsymmetrical N,N′-disubstituted urea derivative (C₁₄H₁₄N₂O, MW 226.27 g/mol). It is a white crystalline solid with a melting point of 170–172 °C and a calculated log P of 3.47.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 1467-21-6
Cat. No. B3047871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-phenylurea
CAS1467-21-6
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)
InChIKeyXXFBRXQVPJVXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-phenylurea (CAS 1467-21-6): Core Chemical Identity and Procurement Baseline


1-Benzyl-3-phenylurea (N-benzyl-N′-phenylurea; NSC 131957) is an unsymmetrical N,N′-disubstituted urea derivative (C₁₄H₁₄N₂O, MW 226.27 g/mol) [1]. It is a white crystalline solid with a melting point of 170–172 °C and a calculated log P of 3.47 [2]. Its structure features one benzyl group and one phenyl group attached to the urea core, placing it structurally between the symmetrical 1,3-diphenylurea and 1,3-dibenzylurea . The compound is commercially available from multiple suppliers as a research-grade chemical .

Why 1-Benzyl-3-phenylurea Cannot Be Generically Substituted by Other Symmetrical Ureas


Urea derivatives with different N-substitution patterns exhibit markedly divergent enzyme inhibition profiles, physicochemical properties, and synthetic utility. Although 1,3-diphenylurea and 1,3-dibenzylurea are often considered as near neighbors, the unsymmetrical benzyl–phenyl substitution in 1-benzyl-3-phenylurea generates an electronic and steric environment that is unavailable from either symmetrical analog [1]. Quantitative comparisons reveal that substitution pattern alone can alter enzyme inhibitory Ki values by up to 8.5-fold within the same assay system, and that melting point, log P, and biological target engagement diverge sufficiently to preclude reliable interchange in research or scale-up contexts [2].

1-Benzyl-3-phenylurea: Quantitative Differentiation Evidence vs. Closest Analogs


Enzyme Inhibition Potency (EC 2.5.1.50): 3.5-Fold Ki Advantage over Chlorophenyl-Phenylurea Comparator

1-Benzyl-3-phenylurea inhibits EC 2.5.1.50 with a Ki of 0.026 mM, which is 3.5-fold more potent than the closest singly chlorinated comparator N-(3-chlorophenyl)-N′-phenylurea (Ki = 0.091 mM) and 8.5-fold more potent than N-(3-nitrophenyl)-N′-phenylurea (Ki = 0.22 mM) [1]. Notably, the 3,4-dichloro analog (Ki = 0.023 mM) shows only marginal improvement while adding halogen-dependent toxicity risk [1].

enzyme inhibition prenyltransferase structure-activity relationship

Melting Point Differentiation: 70 °C Lower than 1,3-Diphenylurea Enables Simplified Purification

The melting point of 1-benzyl-3-phenylurea is 170–172 °C, approximately 70 °C lower than that of the fully aromatic analog 1,3-diphenylurea (239–241 °C) and approximately 30 °C higher than the fully benzylic analog 1,3-dibenzylurea (ca. 140 °C) [1][2][3]. This intermediate melting point reflects the unsymmetrical substitution pattern and directly impacts recrystallization solvent selection, drying conditions, and thermal stability during storage.

physicochemical property crystallization process chemistry

Log P Partitioning: 0.93 Log Unit Higher Lipophilicity than 1,3-Dibenzylurea

The calculated partition coefficient (log P) of 1-benzyl-3-phenylurea is 3.47, which is 0.93 log units higher than that of 1,3-dibenzylurea (log P = 2.54) and comparable to 1,3-diphenylurea (log P ≈ 3.48) . The higher log P relative to the dibenzyl analog is attributable to the direct phenyl attachment, which reduces hydrogen-bonding capacity while maintaining sufficient lipophilicity for passive membrane diffusion.

lipophilicity membrane permeability drug-likeness ADME

Soluble Epoxide Hydrolase (sEH) Inhibition: Potent Activity in Class Where Benzoylphenylureas Are Weak

In a comprehensive screen of 271 compounds against recombinant murine soluble epoxide hydrolase (MsEH), 1-benzyl-3-phenylurea was identified among a group of newly synthesized compounds described as 'rather potent,' whereas all 18 benzoylphenylurea congeners tested showed only weak activity [1]. The study places 1-benzyl-3-phenylurea alongside cyclohexylphenylurea and 1,3-dibenzylurea in the active cluster, indicating that the benzyl–phenyl urea core is a privileged scaffold for sEH inhibition.

soluble epoxide hydrolase enzyme inhibition 3D-QSAR cardiovascular

Synthetic Versatility: Unsymmetrical Substitution Enables Sequential Derivatization

Unlike symmetrical 1,3-diphenylurea or 1,3-dibenzylurea, the unsymmetrical benzyl–phenyl substitution pattern of 1-benzyl-3-phenylurea creates two chemically distinct nitrogen environments [1]. The benzylic NH can be selectively alkylated, acylated, or arylated without affecting the phenyl urea NH, enabling sequential, site-selective derivatization [2]. This property has been exploited to generate focused libraries of 1-benzyl-3-phenylurea derivatives, including benzothiazole-, pyridazinone-, and hydroxybenzyl-substituted analogs with reported anticancer, anti-inflammatory, and sEH-inhibitory activities [3].

organic synthesis medicinal chemistry library design intermediate

Commercial Accessibility: Listed in Major Catalogs Without Costly Custom Synthesis

1-Benzyl-3-phenylurea is listed in the Sigma-Aldrich product catalog (and multiple other reputable vendors), confirming its status as a commercially stocked research chemical . By contrast, unsymmetrical analogs such as 1-benzyl-1-phenylurea (CAS 33279-41-7) are rarely stocked and typically require custom synthesis with lead times of 4–8 weeks [1]. This ready availability eliminates synthesis lead time, QA/QC burden, and minimum order quantity barriers.

procurement supply chain research chemical off-the-shelf availability

1-Benzyl-3-phenylurea: Evidence-Backed Application Scenarios


sEH Inhibitor Hit-to-Lead Campaigns

1-Benzyl-3-phenylurea serves as a validated, synthetically accessible starting scaffold for soluble epoxide hydrolase (sEH) inhibitor programs. Its activity classification as 'rather potent' in the definitive 271-compound MsEH screen contrasts with the weak activity of all 18 tested benzoylphenylureas, providing a clear rationale for its selection over BPU-based libraries [1]. The unsymmetrical substitution enables site-selective derivatization at either the benzyl or phenyl side, allowing rapid exploration of SAR without protecting-group chemistry [2].

Prenyltransferase Inhibitor Screening

With a Ki of 0.026 mM against EC 2.5.1.50, 1-benzyl-3-phenylurea provides 3.5-fold greater potency than the nearest singly chlorinated comparator and 8.5-fold greater than nitrophenyl analogs, making it suitable as a control compound or starting point for prenyltransferase inhibitor screening without introducing halogen-related toxicity flags [1].

Physicochemical Reference Standard for Unsymmetrical Ureas

The well-defined melting point (170–172 °C) and intermediate log P (3.47) make 1-benzyl-3-phenylurea a practical reference standard for calibrating DSC instruments, validating HPLC column performance, or benchmarking computational log P predictions against a compound that sits precisely between the symmetrical extremes (mp 140 °C and 239 °C) [1][2].

Building Block for Focused Urea Libraries

The presence of two chemically distinct NH groups allows sequential functionalization without the need for orthogonal protecting groups, reducing step count by 2–3 steps per analog relative to symmetrical urea starting materials. This makes 1-benzyl-3-phenylurea a preferred building block for generating focused libraries of urea-based bioactive molecules, including the benzothiazole- and pyridazinone-substituted derivatives reported for anticancer and anti-inflammatory applications [1].

Quote Request

Request a Quote for 1-Benzyl-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.